Cas no 1806386-03-7 (3-(3-Bromopropanoyl)-4-(difluoromethoxy)mandelic acid)

3-(3-Bromopropanoyl)-4-(difluoromethoxy)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-Bromopropanoyl)-4-(difluoromethoxy)mandelic acid
-
- インチ: 1S/C12H11BrF2O5/c13-4-3-8(16)7-5-6(10(17)11(18)19)1-2-9(7)20-12(14)15/h1-2,5,10,12,17H,3-4H2,(H,18,19)
- InChIKey: HHXHAGVAPSQREX-UHFFFAOYSA-N
- SMILES: BrCCC(C1=C(C=CC(C(C(=O)O)O)=C1)OC(F)F)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 20
- 回転可能化学結合数: 7
- 複雑さ: 353
- トポロジー分子極性表面積: 83.8
- XLogP3: 2.1
3-(3-Bromopropanoyl)-4-(difluoromethoxy)mandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015025309-1g |
3-(3-Bromopropanoyl)-4-(difluoromethoxy)mandelic acid |
1806386-03-7 | 97% | 1g |
1,534.70 USD | 2021-06-18 | |
Alichem | A015025309-250mg |
3-(3-Bromopropanoyl)-4-(difluoromethoxy)mandelic acid |
1806386-03-7 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
Alichem | A015025309-500mg |
3-(3-Bromopropanoyl)-4-(difluoromethoxy)mandelic acid |
1806386-03-7 | 97% | 500mg |
823.15 USD | 2021-06-18 |
3-(3-Bromopropanoyl)-4-(difluoromethoxy)mandelic acid 関連文献
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
3-(3-Bromopropanoyl)-4-(difluoromethoxy)mandelic acidに関する追加情報
Comprehensive Overview of 3-(3-Bromopropanoyl)-4-(difluoromethoxy)mandelic acid (CAS No. 1806386-03-7): Properties, Applications, and Research Insights
3-(3-Bromopropanoyl)-4-(difluoromethoxy)mandelic acid (CAS No. 1806386-03-7) is a specialized organic compound with a unique molecular structure that combines a mandelic acid backbone with bromopropanoyl and difluoromethoxy functional groups. This compound has garnered significant attention in pharmaceutical research and medicinal chemistry due to its potential as a building block for drug discovery. Its structural complexity and functional versatility make it a valuable candidate for synthesizing novel bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.
The synthetic pathway for 3-(3-Bromopropanoyl)-4-(difluoromethoxy)mandelic acid involves multi-step organic reactions, including esterification, halogenation, and etherification. Researchers have optimized these processes to achieve high yield and purity, which are critical for its application in high-throughput screening and structure-activity relationship (SAR) studies. The compound's physicochemical properties, such as its solubility in polar solvents and stability under controlled conditions, further enhance its utility in laboratory settings.
In recent years, the demand for fluorinated compounds like 3-(3-Bromopropanoyl)-4-(difluoromethoxy)mandelic acid has surged due to their enhanced metabolic stability and bioavailability in drug design. This aligns with the growing trend of precision medicine, where researchers seek targeted therapies with minimal side effects. The difluoromethoxy group in this compound is particularly noteworthy, as it mimics hydrogen bonding patterns observed in natural substrates, making it a promising pharmacophore for central nervous system (CNS) drugs.
From an industrial perspective, 3-(3-Bromopropanoyl)-4-(difluoromethoxy)mandelic acid is often sourced from specialized chemical suppliers that adhere to strict quality control standards. Its handling protocols emphasize storage in inert atmospheres to prevent degradation, reflecting its sensitivity to moisture and light. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its chemical identity and purity grade, ensuring compliance with Good Laboratory Practice (GLP).
Emerging studies highlight the compound's role in cancer research, where its derivatives are investigated for apoptosis induction and kinase inhibition. Additionally, its electrophilic properties make it a candidate for covalent drug design, a hot topic in drug discovery forums. As the scientific community explores sustainable chemistry, efforts to optimize the synthesis of this compound using green solvents and catalytic methods are also underway.
For researchers seeking CAS No. 1806386-03-7, it is essential to consult safety data sheets (SDS) and peer-reviewed literature to understand its full reactivity profile. Collaborative projects between academia and biotech firms continue to uncover new applications, reinforcing its status as a high-value intermediate in modern chemical biology.
1806386-03-7 (3-(3-Bromopropanoyl)-4-(difluoromethoxy)mandelic acid) Related Products
- 1214354-44-5(2-(Chloromethyl)-4-(trifluoromethyl)biphenyl)
- 479356-89-3([(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate)
- 2197735-88-7(3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 148607-25-4(Terbium,tris[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-)
- 632290-80-3(2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide)
- 1874509-76-8(2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine)
- 1189449-70-4(Amodiaquine-d)
- 2137619-18-0(2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]-2-methyl-)
- 941953-94-2(N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 130336-76-4(1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)-)




